

# Neoline: A Comprehensive Physicochemical Profile for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Neoline**

Cat. No.: **B1670494**

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## An In-depth Technical Guide

**Neoline** ( $C_{24}H_{39}NO_6$ ), a C19 diterpenoid alkaloid predominantly isolated from plants of the *Aconitum* genus, has garnered significant interest within the scientific community for its notable pharmacological activities, including analgesic and anti-inflammatory properties. This technical guide provides a detailed overview of the physicochemical properties of **Neoline**, offering crucial data and methodologies for researchers, scientists, and drug development professionals.

## Core Physicochemical Properties

**Neoline**, also known by its synonym Bullatine B, is a complex heterocyclic compound. Its core physicochemical characteristics are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

Property	Value	Source(s)
Molecular Formula	C <sub>24</sub> H <sub>39</sub> NO <sub>6</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	437.57 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	466-26-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Appearance	Solid, Powder	<a href="#">[1]</a> <a href="#">[5]</a>
Melting Point	153-154 °C; 159-160 °C; 159-161 °C	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	578.3 ± 50.0 °C at 760 mmHg (Predicted)	<a href="#">[4]</a>
Density	1.3 ± 0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a> <a href="#">[5]</a>
pKa	13.32 ± 0.70 (Predicted)	<a href="#">[5]</a>
XLogP3	-0.1; 0.43990 (Predicted)	<a href="#">[3]</a> <a href="#">[4]</a>
Solubility	Generally soluble in organic solvents, less soluble in water.	<a href="#">[1]</a>
InChIKey	XRARAKHBJHWUHW- SMCICNQZSA-N	<a href="#">[1]</a>

Note on conflicting data: Different sources report slightly varying melting points, which may be attributed to experimental conditions or sample purity. Similarly, predicted values for properties like pKa and XLogP3 can vary based on the algorithm used.

## Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of **Neoline**. While comprehensive spectral datasets are not always publicly aggregated, the following provides an overview of expected spectral characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>13</sup>C NMR: A reference to the <sup>13</sup>C NMR spectrum of **Neoline** is available in chemical databases.

[\[3\]](#) The complex polycyclic structure of **Neoline** results in a rich spectrum with distinct signals

for each of its 24 carbon atoms.

A detailed peak list and spectrum were not available in the searched resources.

<sup>1</sup>H NMR: The proton NMR spectrum of **Neoline** is expected to be complex due to its numerous stereocenters and overlapping signals. Characteristic chemical shifts and coupling constants would provide critical information on the proton environment within the molecule.

Specific <sup>1</sup>H NMR data for **Neoline** was not found in the conducted searches.

## Infrared (IR) Spectroscopy

The IR spectrum of **Neoline** would be characterized by absorption bands corresponding to its various functional groups. Key expected peaks include:

- O-H stretching: A broad band in the region of 3400-3200 cm<sup>-1</sup> due to the hydroxyl groups.
- C-H stretching: Bands in the 3000-2850 cm<sup>-1</sup> region corresponding to the aliphatic C-H bonds.
- C-O stretching: Strong absorptions in the 1260-1000 cm<sup>-1</sup> range from the ether and alcohol functionalities.

A specific experimental IR spectrum for **Neoline** was not identified in the search results.

## Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **Neoline**. In electron ionization (EI) mode, the molecular ion peak (M<sup>+</sup>) would be observed at m/z 437. Subsequent fragmentation would likely involve the loss of water, methoxy, and ethyl groups, providing valuable structural information.

A detailed experimental mass spectrum and fragmentation analysis for **Neoline** were not available in the searched resources.

## Stability and Storage

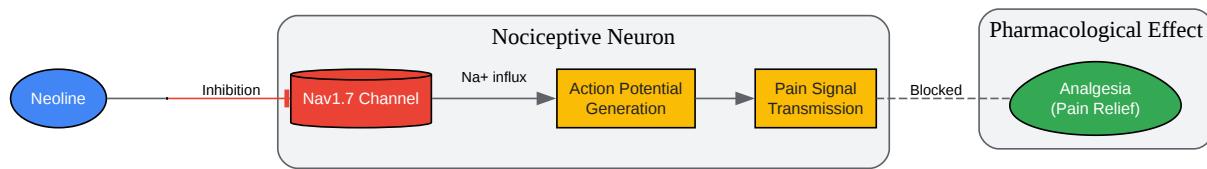
Proper handling and storage are critical to maintain the integrity of **Neoline**.

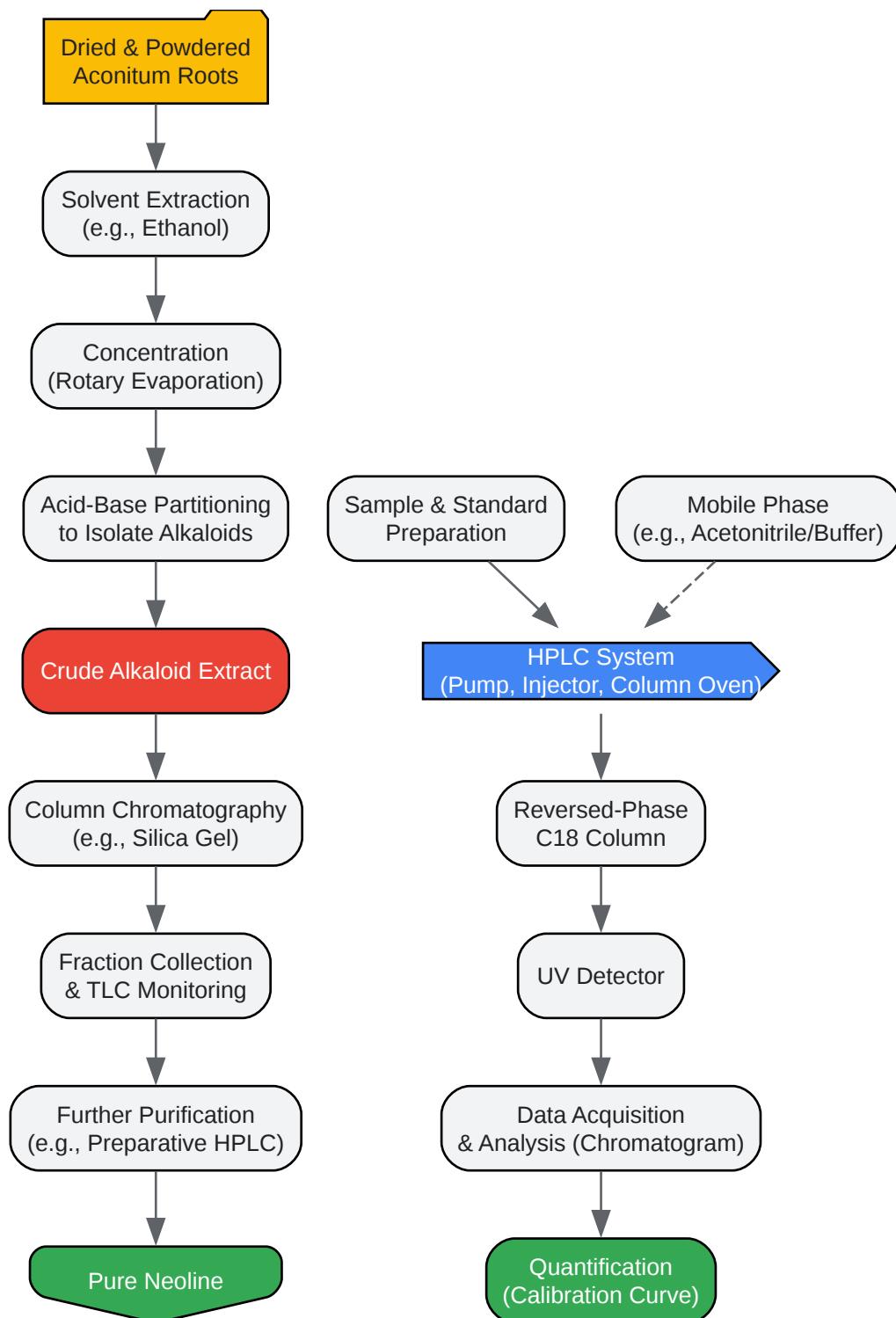
- Long-term storage: For periods up to 6 months, storage at -80°C is recommended.
- Short-term storage: For up to one month, storage at -20°C, protected from light, is advised.

Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary to fully characterize its stability profile and identify potential degradation products.

## Mechanism of Action: Inhibition of Nav1.7

Recent studies have elucidated a key mechanism of action for **Neoline**'s analgesic effects. It has been shown to target and inhibit the voltage-gated sodium channel Nav1.7.<sup>[6]</sup> This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the transmission of pain signals.<sup>[1][5]</sup> By inhibiting the Nav1.7 current, **Neoline** effectively reduces the excitability of these sensory neurons, thereby ameliorating mechanical hyperalgesia.<sup>[6]</sup>



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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)